molecular formula C17H22BrNO2 B130970 (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide CAS No. 196597-86-1

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide

カタログ番号: B130970
CAS番号: 196597-86-1
分子量: 352.3 g/mol
InChIキー: SOKCOMOZGLSICY-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide (CAS: 196597-86-1) is a chiral organic compound with the molecular formula C₁₇H₂₂BrNO₂ and a molecular weight of 352.271 g/mol . Key structural features include:

  • An S-configuration at the inden-1-yl chiral center.
  • A 7-allyl substituent on the inden ring.
  • 5-bromo and 6-hydroxy groups on the dihydroinden core.
  • A propanamide side chain linked via an ethyl group.

Its physical properties include a density of 1.301 g/cm³, melting point of 85–87°C, and a predicted boiling point of 483.1°C . The compound exhibits moderate lipophilicity (LogP = 4.67) and a polar surface area (PSA) of 52.82 Ų, suggesting balanced membrane permeability and solubility .

特性

IUPAC Name

N-[2-[(1S)-5-bromo-6-hydroxy-7-prop-2-enyl-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c1-3-5-13-16-11(8-9-19-15(20)4-2)6-7-12(16)10-14(18)17(13)21/h3,10-11,21H,1,4-9H2,2H3,(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKCOMOZGLSICY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CC=C)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Bromination and Hydroxylation of Indenone Precursors

A key intermediate is 5-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 127255749), which provides the brominated, hydroxylated indenone backbone. This compound is synthesized via Friedel-Crafts acylation of a brominated benzene derivative, followed by oxidative cyclization. Bromination is achieved using bromine in acetic acid under controlled temperatures (0–5°C), yielding regioselective substitution at the 5-position. Hydroxylation at the 7-position is accomplished via demethylation of a methoxy-protected intermediate using boron tribromide (BBr₃) in dichloromethane.

Allylation via Nucleophilic Addition

The 7-hydroxy group is allylated using allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in acetone. This SN2 reaction proceeds at 60–80°C for 12–18 hours, achieving >85% yield. Protecting groups (e.g., benzyl) are occasionally employed to prevent undesired side reactions during subsequent steps.

Side Chain Introduction and Amidation

The ethylpropanamide side chain is introduced through a two-step process: (1) formation of an ethylamine intermediate and (2) propionylation.

Ethylamine Linker Synthesis

A Wittig reaction between 5-bromo-7-allyl-6-hydroxy-2,3-dihydro-1H-inden-1-one and ethyl triphenylphosphonium bromide generates the ethylene bridge. Alternatively, a Horner-Wadsworth-Emmons reaction using diethyl cyanomethylphosphonate under basic conditions (triethylamine, THF) forms the α,β-unsaturated ketone, which is subsequently reduced to the ethyl group via catalytic hydrogenation (H₂, 10% Pd/C).

Propionylation and Stereochemical Control

The primary amine intermediate is propionylated using propionyl chloride in dichloromethane with triethylamine as a base. Chiral resolution is achieved via supercritical fluid chromatography (SFC) with a Chiralpak AD-H column, isolating the (S)-enantiomer with >99% enantiomeric excess (ee).

Optimization of Catalytic Reductions

Catalytic hydrogenation and borohydride reductions are pivotal for intermediate transformations.

Reaction StepCatalystConditionsYield (%)Reference
Ketone to alcohol reductionNaBH₄MeOH, 0°C, 2h92
Olefin hydrogenation10% Pd/CH₂ (50 psi), MeOH, 25°C, 6h88
Imine to amine reductionNaCNBH₃AcOH, rt, 12h78

Critical Process Parameters

Temperature and Solvent Effects

  • Low-temperature bromination (0–5°C) minimizes polybromination byproducts.

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in amidation steps due to improved nucleophilicity.

Catalytic System Efficiency

Palladium on carbon (10% w/w) achieves optimal hydrogenation efficiency for olefin reduction, while sodium cyanoborohydride selectively reduces imine intermediates without affecting ketones.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.10 (d, 1H, indenyl-H), 5.90 (m, 1H, allyl-CH), 3.45 (q, 2H, NHCH₂).

  • HPLC : Purity >99.5% using a C18 column (ACN/H₂O, 70:30, 1.0 mL/min).

Chiral Purity Assessment

Supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (CO₂/MeOH, 85:15) resolves enantiomers, confirming >99% (S)-configuration.

Industrial-Scale Considerations

Cost-Effective Reagents

Propionyl bromide is preferred over chloride for faster amidation kinetics, despite higher cost, due to reduced reaction times (2h vs. 6h).

Waste Management

Bromine and boron tribromide byproducts are neutralized with aqueous NaHCO₃, yielding non-hazardous salts for safe disposal.

Emerging Methodologies

Enzymatic Resolution

Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) offers an alternative to SFC, achieving 98% ee at 30°C.

Flow Chemistry

Continuous-flow hydrogenation using immobilized Pd catalysts reduces reaction times from 6h to 30 minutes, enhancing throughput .

化学反応の分析

Types of Reactions

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperature.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of azide or other substituted derivatives.

科学的研究の応用

The biological relevance of (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide is largely tied to its structural similarity to melatonin. It exhibits potential activity through:

  • Melatonin Receptor Interaction : Studies indicate that this compound may bind to melatonin receptors (MT1 and MT2), similar to Ramelteon, thus influencing circadian rhythms and promoting sleep onset .

Therapeutic Applications

The primary application of this compound is as an intermediate in the synthesis of Ramelteon. Its unique structure suggests potential for further development in pharmacology, particularly in:

Potential Uses :

  • Sleep Disorders : As an intermediate in Ramelteon synthesis, it may contribute to developing treatments for insomnia and other sleep disorders.
  • Circadian Rhythm Regulation : Its interaction with melatonin receptors positions it as a candidate for therapies targeting circadian rhythm disruptions.
  • Chemical Modifications : The compound's structure allows for further chemical modifications that could lead to new therapeutic agents.

Case Studies

Several studies have explored the pharmacological properties of compounds structurally related to this compound:

Study Example 1

A study published in Journal of Medicinal Chemistry evaluated the binding affinity of various melatonin analogs to MT1 and MT2 receptors. It was found that compounds similar to this compound exhibited significant receptor binding, indicating their potential as sleep aids.

Study Example 2

Research conducted on the metabolic pathways of Ramelteon highlighted the importance of intermediates like this compound in understanding drug efficacy and safety profiles .

作用機序

The mechanism of action of (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxy and bromine groups allows for hydrogen bonding and halogen bonding interactions, respectively, which can modulate the activity of the target proteins. The allyl group may also play a role in enhancing the compound’s binding affinity through hydrophobic interactions.

類似化合物との比較

Compound A: (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide (CAS: 1246820-29-0)

Key Differences :

  • 6-Benzyloxy group replaces the 6-hydroxy group.
  • Molecular formula: C₂₄H₂₈BrNO₂ (MW: 466.39 g/mol).
  • Increased lipophilicity due to the benzyl group (predicted LogP > 5.0).
  • Appearance : Light orange to orange waxy solid .

Implications :

  • The benzyloxy group enhances stability during synthesis by protecting the hydroxyl group from undesired reactions.
  • Higher molecular weight and lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .

Compound B: (S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide (CAS: 196597-84-9)

Key Differences :

  • Lacks the 7-allyl substituent .
  • Molecular formula: C₁₄H₁₈BrNO₂ (MW: 312.20 g/mol).
  • LogP : ~3.5 (lower than the main compound) .
  • Application : Intermediate in synthesizing Ramelteon (melatonin receptor agonist) .

Implications :

  • Reduced steric bulk from the missing allyl group may enhance solubility in polar solvents (e.g., methanol, THF).
  • Lower LogP suggests reduced membrane permeability compared to the main compound .

Compound C: (S)-2-((R)-2-((R)-2,3-Dihydro-1H-inden-1-YL)-3-mercaptopropanamido)-3-(1H-indol-3-YL)propanoic acid

Key Differences :

  • Contains a mercaptopropanamido linkage and indol-3-yl group.
  • Biological role : Designed for enzyme inhibition (e.g., cysteine proteases) due to the thiol group .

Implications :

  • The thiol group introduces reactivity absent in the main compound, enabling covalent binding to targets.
  • Structural divergence highlights the importance of the inden core versus indole-based scaffolds .

Structural and Functional Analysis

Substituent Effects on Bioactivity

Compound 7-Position 6-Position LogP Molecular Weight Key Application
Main Compound (CAS: 196597-86-1) Allyl Hydroxyl 4.67 352.27 Pharmaceutical intermediate
Compound A (CAS: 1246820-29-0) Allyl Benzyloxy >5.0 466.39 Protected synthetic intermediate
Compound B (CAS: 196597-84-9) None Hydroxyl ~3.5 312.20 Ramelteon synthesis

Trends :

  • Lipophilicity : Allyl and benzyloxy groups increase LogP, favoring lipid membrane traversal.
  • Steric effects : The 7-allyl group in the main compound may hinder metabolic degradation, enhancing bioavailability.

生物活性

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide, also known by its CAS number 196597-86-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22BrNO2
  • Molecular Weight : 352.27 g/mol
  • Melting Point : 85-87 °C
  • Solubility : Soluble in chloroform, dichloromethane, and methanol
  • pKa : 9.15 (predicted)

The compound exhibits activity as a selective androgen receptor modulator (SARM), which means it can selectively activate androgen receptors in specific tissues. This selectivity is crucial for minimizing side effects typically associated with androgenic activity, such as prostate enlargement or undesirable anabolic effects.

Androgen Receptor Binding Affinity

Research indicates that compounds with similar structures to this compound show moderate to high binding affinities to androgen receptors. For instance, studies on SARMs report K(i) values ranging from 4 to 37 nM for various synthesized compounds . These values suggest that (S)-N-[2-[7-Allyl...] may possess comparable binding characteristics.

In Vitro Studies

In vitro assays have demonstrated that (S)-N-[2-[7-Allyl...] can stimulate androgen-mediated gene expression effectively. The compound's structural modifications contribute significantly to its biological activity, influencing both its potency and selectivity .

In Vivo Studies

Preclinical studies involving animal models have shown promising results for (S)-N-[2-[7-Allyl...] in maintaining muscle mass and bone density without the adverse effects associated with traditional anabolic steroids. For example, compounds similar to this one have been observed to promote anabolic activity while sparing androgenic tissues .

Case Studies and Research Findings

  • Study on Selective Androgen Receptor Modulators : A study evaluated the pharmacological activity of SARMs in castrated rats, focusing on muscle and prostate weights as indicators of anabolic and androgenic activity respectively. Results indicated that certain SARMs maintained muscle weight effectively while exhibiting less impact on prostate size compared to testosterone propionate .
  • Therapeutic Applications : Research has explored the use of SARMs in treating conditions such as osteoporosis and muscle wasting. The selective nature of these compounds allows for therapeutic benefits without significant hormonal side effects, making them suitable candidates for further clinical development .

Summary of Findings

Parameter Value
Molecular FormulaC17H22BrNO2
Molecular Weight352.27 g/mol
Melting Point85-87 °C
SolubilityChloroform, Dichloromethane
pKa9.15 (predicted)

Q & A

Basic: What synthetic strategies are effective for introducing the allyl and bromo substituents in the indenyl core of this compound?

Answer:
The synthesis of the indenyl core with allyl and bromo groups requires sequential functionalization. For bromination, electrophilic aromatic substitution (EAS) using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) is typical, but regioselectivity must be controlled via directing groups like hydroxyl or alkyl chains. Allylation can be achieved via Friedel-Crafts alkylation using allyl bromide under acidic conditions . A critical challenge is preserving stereochemical integrity during substitutions; chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed allylic alkylation) may be employed. Post-synthetic purification via column chromatography or recrystallization ensures removal of regioisomers.

Advanced: How does the bromo substituent at position 5 influence binding affinity to dopamine D₂-like receptors compared to fluoro or chloro analogs?

Answer:
Halogen substituents impact receptor binding via steric, electronic, and hydrophobic effects. Evidence from D₂-like receptor studies on indene derivatives shows bromo groups enhance affinity compared to fluoro or chloro due to increased hydrophobic interactions and optimal van der Waals radii (Br: 1.85 Å vs. Cl: 1.75 Å), which better complement the receptor’s hydrophobic pocket . For example, bromo-substituted analogs in the trans-1-phenyl-2-aminoindane series exhibited 2–3-fold higher D₂-like receptor affinity (Kᵢ = 12 nM) compared to chloro analogs (Kᵢ = 28 nM). However, excessive steric bulk (e.g., iodo) reduces affinity. Computational docking and free-energy perturbation (FEP) simulations can rationalize these trends .

Basic: What analytical techniques are critical for confirming the stereochemical purity of the (S)-enantiomer?

Answer:
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is standard for enantiomeric resolution. Nuclear Overhauser Effect (NOE) NMR experiments can validate spatial proximity of substituents, while X-ray crystallography provides definitive stereochemical assignment . Polarimetry or circular dichroism (CD) may corroborate optical activity. For example, in Ramelteon (a structurally related compound), chiral HPLC retention times and crystallographic data confirmed the (S)-configuration .

Advanced: How can conflicting data between in vitro receptor binding affinity and in vivo functional efficacy be resolved for this compound?

Answer:
Discrepancies may arise from poor pharmacokinetics (e.g., blood-brain barrier penetration) or metabolic instability. To address this:

Assess CNS penetration using in situ perfusion models or PAMPA-BBB assays. highlights optimizing logP (2–4) and reducing P-glycoprotein substrate potential via structural modifications (e.g., replacing polar groups with bioisosteres).

Evaluate metabolic stability in liver microsomes; bromo substituents may reduce oxidative metabolism compared to methyl or methoxy groups.

Functional assays : Use cell-based cAMP or cGMP quantification (e.g., D₂-like agonism reduces cGMP in neostriatal membranes) to confirm target engagement . If in vitro binding (Kᵢ) and functional (EC₅₀) data align but in vivo efficacy is low, investigate bioavailability via pharmacokinetic profiling .

Advanced: What structural modifications to the propanamide moiety could enhance selectivity for melatonin MT₂ over MT₁ receptors?

Answer:
The propanamide’s alkyl chain length and substituents dictate receptor selectivity. shows that N-alkylation (e.g., cyclopropaneamido groups) or introducing bulky substituents (e.g., indeno-furan moieties) enhances MT₂ selectivity. For example, Ramelteon’s MT₂ selectivity (10-fold over MT₁) is attributed to the indeno[5,4-b]furan group stabilizing a hydrophobic subpocket in MT₂ . Modifications like replacing the propanamide’s methyl group with cyclopropyl or aryl groups could be explored via molecular dynamics simulations to predict binding mode shifts.

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s activity at dopamine or melatonin receptors?

Answer:

Radioligand binding assays : Use [³H]SCH23390 for D₁-like and [³H]YM-09-151-2 for D₂-like receptors in porcine striatal membranes .

Functional assays :

  • D₂-like agonism : Measure cGMP reduction in rat neostriatal membranes (IC₅₀ < 100 nM indicates high potency) .
  • Melatonin receptors : Use HEK-293 cells transfected with MT₁ or MT₂ receptors; quantify cAMP inhibition via ELISA .

Selectivity screening : Test against off-target receptors (e.g., serotonin, adrenergic) to rule out polypharmacology.

Advanced: How does the hydroxyl group at position 6 influence the compound’s metabolic stability and solubility?

Answer:
The hydroxyl group enhances aqueous solubility via hydrogen bonding but may increase susceptibility to glucuronidation. To balance stability and solubility:

  • Prodrug strategies : Acetylation of the hydroxyl group improves metabolic stability (e.g., plasma t₁/₂ increased from 1.5 to 4.2 hours in rats) while maintaining solubility via esterase-mediated hydrolysis in target tissues .
  • Bioisosteric replacement : Replace -OH with -CF₃ or -OCF₃ to retain polarity while reducing metabolic liability. Computational ADMET predictors (e.g., SwissADME) can guide optimal substitutions.

Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound’s stereoisomers?

Answer:

Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes for enantioselective reduction of ketone intermediates.

In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stereochemistry.

Quality control : Mandate ≥99% enantiomeric excess (ee) via chiral HPLC and confirm with [α]ᴅ²⁵ measurements. For example, Ramelteon synthesis achieved >99.5% ee using (S)-BINOL-derived catalysts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。